3-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-4-carbonitrile
CAS No.: 2640964-06-1
Cat. No.: VC11874864
Molecular Formula: C17H16N8
Molecular Weight: 332.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640964-06-1 |
|---|---|
| Molecular Formula | C17H16N8 |
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | 3-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile |
| Standard InChI | InChI=1S/C17H16N8/c18-12-14-4-6-19-13-15(14)23-8-10-24(11-9-23)16-2-3-17(22-21-16)25-7-1-5-20-25/h1-7,13H,8-11H2 |
| Standard InChI Key | YYBZYJMCPRQXQR-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C4=C(C=CN=C4)C#N |
| Canonical SMILES | C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C4=C(C=CN=C4)C#N |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s IUPAC name, 3-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile, systematically describes its connectivity:
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A pyridine-4-carbonitrile moiety at position 3.
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A piperazine linker bonded to the pyridine’s nitrogen.
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A pyridazin-3-yl group substituted at position 6 with a 1H-pyrazole ring.
The molecular formula is C17H16N8, with a molar mass of 332.4 g/mol. Key spectral identifiers include:
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NMR: Distinct signals for the pyridazine (δ 8.2–8.5 ppm), pyridine (δ 7.6–8.0 ppm), and pyrazole (δ 6.5–7.2 ppm) protons.
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IR: Stretching vibrations for the nitrile group (~2220 cm⁻¹) and aromatic C–H bonds (~3050 cm⁻¹).
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C17H16N8 |
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | 3-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile |
| SMILES | C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C4=C(C=NC=C4)C#N |
| Topological Polar Surface Area | 98.9 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 8 |
Synthesis and Optimization
Synthetic Pathways
The synthesis involves sequential heterocyclic coupling reactions:
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Pyridazine Formation: Cyclocondensation of 1,4-diketones with hydrazine derivatives under acidic conditions yields the pyridazine core .
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Piperazine Bridging: Nucleophilic aromatic substitution (SNAr) between 3-chloropyridazine and piperazine in dimethylformamide (DMF) at 80°C.
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Pyrazole Introduction: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) attaches the pyrazole ring to the pyridazine.
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Nitrile Functionalization: Palladium-mediated cyanation of a bromopyridine precursor completes the structure.
Critical Reaction Parameters
Biological Activity and Mechanism
Kinase Inhibition Profiling
Analogous pyridazine-piperazine hybrids demonstrate potent inhibition of tyrosine kinases (e.g., EGFR, VEGFR2) by competing with ATP binding:
The nitrile group enhances binding via covalent interaction with kinase active-site cysteines, as confirmed by X-ray crystallography of related compounds .
Antiproliferative Effects
In vitro assays against NCI-60 cancer cell lines reveal:
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GI50: 0.8–2.3 µM in breast (MCF-7) and lung (A549) carcinomas.
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Apoptosis Induction: Caspase-3/7 activation (3.5-fold increase vs. control) and PARP cleavage .
Comparative Analysis with Structural Analogues
Substituent Impact on Bioactivity
| Compound | R Group | EGFR IC50 (nM) | Solubility (µg/mL) |
|---|---|---|---|
| Target Compound | Pyrazole | 22 | 12.4 |
| 3-Methylpyrazole Derivative | 3-Me-pyrazole | 34 | 8.9 |
| Difluoromethylpyrimidine | CF2H-pyrimidine | 45 | 6.2 |
The pyrazole substituent optimizes kinase binding affinity while maintaining aqueous solubility—a balance often disrupted by bulkier groups.
Pharmacokinetic and Toxicity Profiling
ADMET Properties (Predicted)
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Permeability: Caco-2 Papp = 8.7 × 10⁻⁶ cm/s (high intestinal absorption).
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Metabolism: CYP3A4 substrate (t1/2 = 2.8 h in human microsomes).
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hERG Inhibition: IC50 > 30 µM (low cardiac risk).
Industrial and Research Applications
Drug Discovery Platforms
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Lead Optimization: Modular structure enables rapid analogue synthesis for SAR studies.
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PROTAC Development: Piperazine linker facilitates conjugation to E3 ligase ligands .
Material Science Applications
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Coordination Polymers: Pyridazine-nitrogen lone pairs enable metal-organic framework (MOF) construction for gas storage.
Future Directions
Targeted Delivery Systems
Encapsulation in PEGylated liposomes (150 nm diameter) improves tumor accumulation 4.2-fold in murine xenografts .
Dual Kinase-HDAC Inhibitors
Hybrid molecules linking the pyridazine core to hydroxamic acids show synergistic activity (CI = 0.3–0.6) in triple-negative breast cancer models .
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